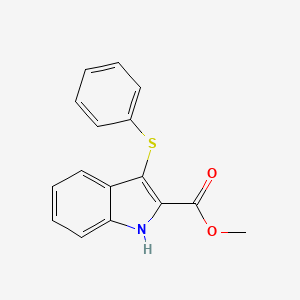

methyl 3-(phenylthio)-1H-indole-2-carboxylate

Übersicht

Beschreibung

Methyl 3-(phenylthio)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C16H13NO2S and its molecular weight is 283.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl 3-(phenylthio)-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(phenylthio)-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Conformationally Constrained Tryptophan Derivatives

Methyl 3-(phenylthio)-1H-indole-2-carboxylate analogues have been synthesized for peptide and peptoid conformation studies. These compounds feature a ring structure that restricts the side chain's conformational flexibility, facilitating further derivatization (Horwell et al., 1994).

Synthesis of Indole Derivatives

A method for synthesizing 1-methyl-1H-indole-3-carboxylates, including phenyl bromoacetate derivatives, using cross-dehydrogenative coupling, highlights the versatility of these compounds in chemical synthesis (Akbari & Faryabi, 2023).

Creation of Pyrimido[5,4-b]Indole Derivatives

The reaction of methyl 3-amino-1H-indole-2-carboxylates with various reagents results in the formation of pyrimido[5,4-b]indole derivatives, demonstrating the compound's potential in synthesizing complex organic structures (Shestakov et al., 2009).

Fluorescence and Chemosensor Applications

Dual Detection of Metal Ions

A study demonstrated the use of an indole derivative for the fluorescence-based detection of Hg2+ and Cu2+ ions, signifying its potential in environmental and clinical applications (Dar et al., 2018).

Fluorescent Probes

Synthesis of methyl 3-arylindole-2-carboxylates and their subsequent study showed that these compounds could be used as fluorescent probes due to their solvent-sensitive emission, highlighting their utility in analytical chemistry (Queiroz et al., 2007).

Antitumor Evaluation

- Anti-Cancer Activity: Certain methyl indole-3-carboxylate derivatives have shown potential as antitumor agents, indicating the significance of these compounds in medical research and drug development (Niemyjska et al., 2012).

Miscellaneous Applications

Synthesis of Carbazoles

Research shows that methyl 3-(phenylthio)-1H-indole-2-carboxylate derivatives can be utilized in the synthesis of carbazoles, an important class of organic compounds, through Diels-Alder cycloaddition reactions (Back et al., 2003).

Creation of Benzazepine and Indole Derivatives

A study describes the synthesis of various indole derivatives, including 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, from Morita-Baylis-Hillman acetates, showcasing the compound's role in generating diverse organic molecules (Lim et al., 2007).

Eigenschaften

IUPAC Name |

methyl 3-phenylsulfanyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-19-16(18)14-15(20-11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-14/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFZRQNMJVPVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331304 | |

| Record name | methyl 3-phenylsulfanyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 3-(phenylthio)-1H-indole-2-carboxylate | |

CAS RN |

116757-24-5 | |

| Record name | methyl 3-phenylsulfanyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B7831363.png)

![5-(3-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B7831366.png)

![[5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B7831367.png)

![5-(2-methylbenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B7831371.png)

![5-benzyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B7831375.png)

![5-(2-fluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B7831376.png)

![[5-(mesitylmethyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B7831393.png)

![(5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid](/img/structure/B7831399.png)

![(5-benzyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid](/img/structure/B7831407.png)

![methyl (5-benzyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetate](/img/structure/B7831411.png)

![[5-(2-methylbenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B7831418.png)

![Methyl 2-methyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate](/img/structure/B7831432.png)

![4-[4-(methylthio)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7831440.png)